molecular formula C12H15BFN3O2 B13484493 7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole CAS No. 2962768-16-5

7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole

Cat. No.: B13484493
CAS No.: 2962768-16-5
M. Wt: 263.08 g/mol
InChI Key: RIDDRXHQOFDRGO-UHFFFAOYSA-N
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Description

7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole is a chemical compound with the molecular formula C13H16BFN2O2 and a molecular weight of 262.09 g/mol This compound is notable for its unique structure, which includes a benzotriazole core substituted with a fluoro group and a dioxaborolane moiety

Preparation Methods

The synthesis of 7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole typically involves the following steps :

    Starting Materials: The synthesis begins with 5-bromo-7-fluoro-1H-indazole and 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine.

    Reaction Conditions: These starting materials are reacted in the presence of cesium carbonate in a mixture of dioxane and water. The reaction is carried out under an inert atmosphere, typically argon, in a pressure vessel.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including :

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluoro group.

    Coupling Reactions: The dioxaborolane moiety allows the compound to undergo Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.

Scientific Research Applications

7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole has several applications in scientific research :

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its unique structural properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and diagnostic agents.

    Industry: The compound’s reactivity makes it useful in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole involves its interaction with various molecular targets . The fluoro group and dioxaborolane moiety enable the compound to participate in a range of chemical reactions, which can modulate biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as :

    7-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: This compound has a similar structure but with a methyl group instead of a benzotriazole core.

    6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Another similar compound with a different substitution pattern on the indole ring.

    7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: This compound shares the dioxaborolane moiety but has an indazole core instead of a benzotriazole core.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.

Properties

CAS No.

2962768-16-5

Molecular Formula

C12H15BFN3O2

Molecular Weight

263.08 g/mol

IUPAC Name

4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzotriazole

InChI

InChI=1S/C12H15BFN3O2/c1-11(2)12(3,4)19-13(18-11)7-5-8(14)10-9(6-7)15-17-16-10/h5-6H,1-4H3,(H,15,16,17)

InChI Key

RIDDRXHQOFDRGO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NNN=C3C(=C2)F

Origin of Product

United States

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